molecular formula C19H15N4NaO4S B12773689 Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt CAS No. 37820-01-2

Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt

Cat. No.: B12773689
CAS No.: 37820-01-2
M. Wt: 418.4 g/mol
InChI Key: YXRIYYUUUNFOKK-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries due to their stability and range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with p-Cresol (4-methylphenol) under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

    Neutralization: The resulting azo compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified through filtration, crystallization, or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Nitrobenzenesulfonic acids.

    Reduction: Aminobenzenesulfonic acids.

    Substitution: Various substituted benzenesulfonic acids depending on the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt involves its interaction with molecular targets through its azo groups. The compound can undergo:

    Electrostatic Interactions: The sulfonic acid group can form electrostatic interactions with positively charged molecules.

    Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding with various substrates.

    π-π Interactions: The aromatic rings can engage in π-π stacking interactions with other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-hydroxy-3-((2-hydroxy-5-methylphenyl)azo)-5-nitro-, monosodium salt: Similar in structure but contains a nitro group, which affects its chemical properties and applications.

    Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, disodium salt: Similar but with two sodium ions, affecting its solubility and reactivity.

Uniqueness

Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it valuable in various applications.

Properties

CAS No.

37820-01-2

Molecular Formula

C19H15N4NaO4S

Molecular Weight

418.4 g/mol

IUPAC Name

sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C19H16N4O4S.Na/c1-13-5-10-19(24)18(11-13)23-21-15-8-6-14(7-9-15)20-22-16-3-2-4-17(12-16)28(25,26)27;/h2-12,24H,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

YXRIYYUUUNFOKK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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